molecular formula C17H14N4 B610785 4-(苯乙基氨基)喹唑啉-6-碳腈 CAS No. 1366002-50-7

4-(苯乙基氨基)喹唑啉-6-碳腈

货号 B610785
CAS 编号: 1366002-50-7
分子量: 274.327
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Phenethylamino)quinazoline-6-carbonitrile (PEAQ-6-CN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is used to study a variety of biological processes, including in vivo and in vitro experiments. It has been used to study the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of different drugs. PEAQ-6-CN has several advantages and limitations that should be considered when using it in lab experiments.

科学研究应用

Cyclin-Dependent Kinase Inhibitor

Senexin A is known to be a cyclin-dependent kinase 8 (cdk8) inhibitor . It binds to cdk19 in an ATP-competitive manner . This makes it a potential candidate for research in the field of cell cycle regulation and cancer therapeutics.

Inhibition of p21-Induced Transcription

Senexin A has been found to inhibit p21-induced transcription . This suggests its potential use in the study of gene expression and regulation.

Reversal of Doxorubicin-Induced Tumor-Promoting Paracrine Activities

Senexin A has been shown to reverse doxorubicin-induced tumor-promoting paracrine activities in vivo . This indicates its potential application in cancer research, particularly in understanding the mechanisms of drug resistance and tumor progression.

Treatment of Occlusive Vascular Disease

Senexin A is an emerging drug candidate to treat occlusive vascular disease . It has been used in a novel strategy to locally and sustainably deliver the drug using graphene oxide-hybridised hyaluronic acid-based hydrogels .

Controlled Drug Delivery System

Senexin A has been incorporated into a graphene oxide-incorporated hyaluronic acid hydrogel for controlled drug delivery . The resulting hydrogels produced sustained delivery of Senexin A over 21 days with tunable release kinetics .

Reduction of Mitochondrial Oxygen Consumption Rate

Senexin A has been found to reduce the mitochondrial oxygen consumption rate and increase glycolysis in uninfected and dengue virus-infected Huh7 cells . This suggests its potential use in the study of cellular metabolism and viral infections.

作用机制

Target of Action

Senexin A primarily targets Cyclin-dependent kinases 8 and 19 (CDK8/19) . CDK8 and CDK19 are important members of the cyclin-dependent kinase family associated with transcription and act as key “molecular switches” in the Mediator complex .

Mode of Action

Senexin A binds to CDK8/19 in an ATP-competitive manner . It inhibits the kinase activity of CDK8/19, thereby inhibiting p21-induced transcription . This interaction impairs the recruitment of RNA Polymerase II to the HIV-1 LTR, inhibiting the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists .

Biochemical Pathways

Senexin A affects the transcription-related processes by regulating gene expression through the Mediator complex . It plays a significant role in the regulation of HIV-1 transcription . The inhibition of CDK8/19 by Senexin A leads to the impairment of the NF-κB-dependent consensus promoter activity stimulated by p21 .

Pharmacokinetics (ADME Properties)

The optimization of these properties is crucial in the drug discovery process as they have a major impact on the likelihood of success of a drug .

Result of Action

The inhibition of CDK8/19 by Senexin A results in the suppression of p21-induced transcription . This action has been shown to antagonize HIV-1 reactivation and promote provirus latency in T cells . In the context of cancer, CDK8/19 inhibition by Senexin A can reverse doxorubicin-induced tumor-promoting paracrine activities .

Action Environment

The action of Senexin A can be influenced by various environmental factors. For instance, in the context of HIV-1, the efficacy of Senexin A in inhibiting viral replication was observed in response to T cell stimulation by PMA and ionomycin . .

属性

IUPAC Name

4-(2-phenylethylamino)quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJCNHGQFJFCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenethylamino)quinazoline-6-carbonitrile

CAS RN

1366002-50-7
Record name Senexin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenethylamino)quinazoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Phenethylamino)quinazoline-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(Phenethylamino)quinazoline-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(Phenethylamino)quinazoline-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(Phenethylamino)quinazoline-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Phenethylamino)quinazoline-6-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。